![molecular formula C10H11FO B2820456 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane CAS No. 1546459-72-6](/img/structure/B2820456.png)
2-[(4-Fluoro-3-methylphenyl)methyl]oxirane
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Description
2-[(4-Fluoro-3-methylphenyl)methyl]oxirane is a chemical compound with the molecular formula C10H11FO . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane consists of a three-membered oxirane ring attached to a 4-fluoro-3-methylphenyl group . The molecular weight of this compound is 166.195.Scientific Research Applications
Chiral Resolution Reagent
2-[(4-Fluoro-3-methylphenyl)methyl]oxirane has been identified as a synthetic, enantiopure chiral resolution reagent. It is derived from enantiopure (2S,3S)-phenylglycidol and is effective in reacting with a variety of α-chiral primary and secondary amines through regioselective ring-opening. This process facilitates straightforward identification and quantification of diastereomeric products by NMR and HPLC, making it a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Polymer Synthesis
The molecule has been used in the synthesis of polymers with specific properties. For example, a study describes the preparation of a polymer by ring-opening polymerization of a compound closely related to 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane, demonstrating its utility in crafting materials with desirable characteristics like low shrinkage for dental applications (Schweikl et al., 2004).
Catalysis and Chemical Transformations
Research has explored its application in catalytic processes, including hydrogenation reactions where derivatives of 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane serve as substrates in theoretical studies for the production of alcohols, showcasing the potential of these compounds in facilitating chemical transformations through catalysis (Kuevi et al., 2012).
Electrochemical Applications
The compound's derivatives have found use in electrochemical applications, such as in the development of electrochromic materials. These materials exhibit reversible changes in color upon electrochemical oxidation or reduction, indicating the potential of 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane derivatives in creating advanced materials for electronic display technologies (Zhang et al., 2014).
properties
IUPAC Name |
2-[(4-fluoro-3-methylphenyl)methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-7-4-8(2-3-10(7)11)5-9-6-12-9/h2-4,9H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODATNLOVBIVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CO2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluoro-3-methylphenyl)methyl]oxirane |
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